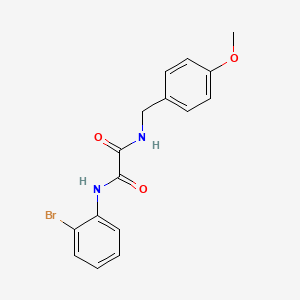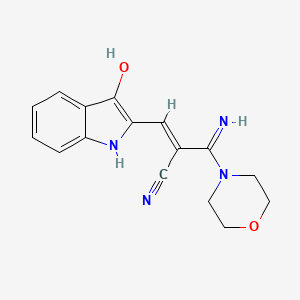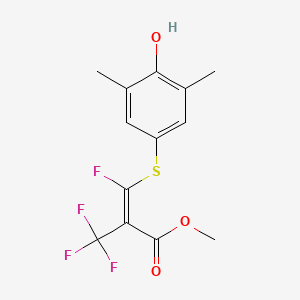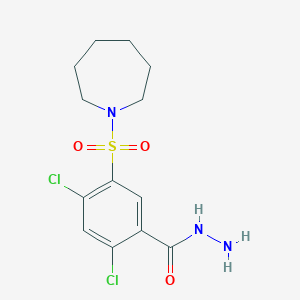![molecular formula C23H29N5OS B11636853 4-[13-(4-methylpiperidin-1-yl)-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-8-yl]morpholine](/img/structure/B11636853.png)
4-[13-(4-methylpiperidin-1-yl)-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-8-yl]morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This complex compound features a unique structure, combining a morpholine ring with a highly conjugated system of fused rings. The presence of sulfur and nitrogen atoms in the core framework contributes to its intriguing properties.
Métodos De Preparación
Synthetic Routes:
Although detailed synthetic routes for this specific compound are scarce, we can infer potential approaches based on similar structures. One possibility involves cyclization of appropriately functionalized precursors, followed by morpholine ring formation. Further optimization and exploration are necessary to establish a robust synthetic pathway.
Reaction Conditions:
The cyclization step likely requires carefully controlled conditions, such as specific temperatures, solvents, and catalysts. Researchers would need to explore various reaction parameters to achieve optimal yields.
Industrial Production:
As of now, industrial-scale production methods remain speculative due to limited data. if this compound gains interest, scaled-up synthesis would involve efficient and cost-effective processes.
Análisis De Reacciones Químicas
Reactivity:
The compound’s conjugated system suggests potential reactivity in various chemical transformations. It may undergo oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) could be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a suitable catalyst might reduce the compound.
Substitution: Nucleophilic substitution reactions could occur at the morpholine nitrogen or other reactive sites.
Major Products:
The specific products resulting from these reactions would depend on the reaction conditions and substituents present. Further experimental work is needed to elucidate these details.
Aplicaciones Científicas De Investigación
Chemistry:
Conjugated Systems:
Catalysis: The compound could serve as a ligand in transition metal catalysis.
Biology and Medicine:
Drug Discovery: Investigate its potential as a pharmacophore or scaffold for drug development.
Bioconjugation: Explore its use in targeted drug delivery or imaging agents.
Industry:
Materials Science: Assess its suitability for polymer modification or functional materials.
Mecanismo De Acción
The compound’s mechanism of action remains speculative. Researchers would need to investigate its interactions with biological targets, signaling pathways, and cellular processes.
Comparación Con Compuestos Similares
While direct analogs are scarce, we can compare it to related structures:
4-(4,4,8-trimethyl-5,11-dioxa-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12(17),13,15-hexaen-13-yl)-1-piperazinecarboxylic acid ethyl ester: .
10-[(4-methylpiperidin-1-yl)methyl]-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one: .
Remember that further research and experimentation are essential to fully understand this intriguing compound
Propiedades
Fórmula molecular |
C23H29N5OS |
|---|---|
Peso molecular |
423.6 g/mol |
Nombre IUPAC |
4-[13-(4-methylpiperidin-1-yl)-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-8-yl]morpholine |
InChI |
InChI=1S/C23H29N5OS/c1-15-6-8-27(9-7-15)22-20-19(24-14-25-22)18-16-4-2-3-5-17(16)21(26-23(18)30-20)28-10-12-29-13-11-28/h14-15H,2-13H2,1H3 |
Clave InChI |
CJVSCOMPCQRPCW-UHFFFAOYSA-N |
SMILES canónico |
CC1CCN(CC1)C2=NC=NC3=C2SC4=C3C5=C(CCCC5)C(=N4)N6CCOCC6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


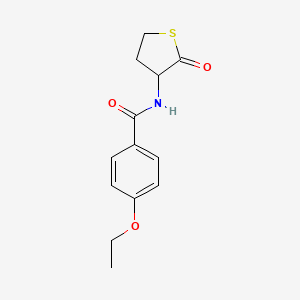
![Propan-2-yl 5-[(4-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B11636790.png)
![6-({2-[(4-butoxyphenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-2-methyl-N-(2-methylphenyl)-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxamide](/img/structure/B11636793.png)
![4-phenyl-12-propan-2-yl-5-propylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B11636798.png)
![4-({(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}amino)-N-(4-fluorophenyl)benzenesulfonamide](/img/structure/B11636800.png)
![2-{[3-(Benzylsulfinyl)-2-hydroxypropyl]sulfanyl}-4-phenyl-6-(thiophen-2-yl)pyridine-3-carbonitrile](/img/structure/B11636806.png)

![2-[(3-Methylbutyl)sulfanyl]-3-(4-methylphenyl)-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1'-cyclopentan]-4-one](/img/structure/B11636833.png)
![3-[Hydroxy(diphenyl)methyl]-1-[2-(4-nitrophenyl)-2-oxoethyl]-1-azoniabicyclo[2.2.2]octane](/img/structure/B11636835.png)

